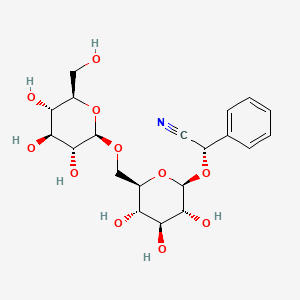
Neurokinin A
説明
Neurokinin A is an 11 amino acid peptide and a member of the tachykinin family, which includes neurokinin A, neurokinin B, neuropeptide K, neuropeptide Y, and hemokinin-1 . It is encoded by a gene localized on human chromosome 7q21.3 . Neurokinin A participates in the movement of several organ tracts, triggers glandular secretion, and controls autonomic reflexes .
Synthesis Analysis
Neurokinin A is produced from the same preprotachykinin A gene as the neuropeptide substance P . Both substance P and neurokinin A are encoded by the same mRNA, which when alternatively spliced can be translated into either compound .Molecular Structure Analysis
Neurokinin A has a chemical formula of C50H80N14O14S and a molecular weight of 1133.32 g/mol . The exact mass is 1132.57 .Chemical Reactions Analysis
In vitro experiments using isotropic bicelles (structures composed of various phospholipids in different proportions) containing the ganglioside GM1 showed that SP assumed a stable turn/helical (extended 310 helix or turn III) conformation that facilitates binding to the membrane receptor .Physical And Chemical Properties Analysis
Neurokinin A is ubiquitous in both the central and peripheral mammalian nervous systems, and seems to be involved in reactions to pain and the inflammatory responses .科学的研究の応用
Neurological Deficits and Injury Recovery
Neurokinin A, through its interaction with the neurokinin-1 receptor (NK-1R), has been studied in the context of neurological deficits. For instance, aprepitant, an NK-1R antagonist, can alleviate neurological deficits in mice after intracerebral hemorrhage by inhibiting the NK-1R/protein kinase C δ (PKCδ) signaling pathway and reducing neuronal death .
Cancer Treatment
The modulation of the substance P/neurokinin-1 receptor (SP/NK-1R) system with NK-1R antagonists is being explored as a potential broad-spectrum antitumor strategy. Aprepitant has been nano-formulated to improve drug efficacy in cancer treatment, indicating the expanding role of NK-1R antagonists in this field .
作用機序
Target of Action
Neurokinin A (NKA), formerly known as Substance K, is a neurologically active peptide translated from the pre-protachykinin gene . It primarily targets the Neurokinin 1 (NK1) and Neurokinin 2 (NK2) receptors . These receptors are part of the tachykinin family of neuropeptide neurotransmitters, which play crucial roles in nociceptive processing, satiety, and smooth muscle contraction .
Mode of Action
NKA interacts with its targets, the NK1 and NK2 receptors, leading to various intracellular changes . NKA preferentially activates the NK2 receptor, which is coupled to Gαq . All three tachykinins, including NKA, are capable of behaving as full agonists at all tachykinin receptor types . The activation of NK2R by NKA is associated with diverse biological responses, such as intestinal motor functions, smooth muscle contraction, inflammation, and asthma .
Biochemical Pathways
The activation of NK1 and NK2 receptors by NKA triggers several intracellular signaling pathways . For instance, the SP-occupied neurokinin-1 receptor is a substrate for phosphorylation by G protein-coupled receptor kinase (GRK). Phosphorylation enhances the interaction of NK1R with β-arrestin, thereby translocating to the plasma membrane and mediating G protein uncoupling and receptor desensitization .
Pharmacokinetics
It’s known that nka is ubiquitous in both the central and peripheral mammalian nervous systems . It’s also known that certain drugs, such as Aprepitant, a selective high-affinity antagonist of human substance P/NK1 receptors, can cross the blood-brain barrier and occupy brain NK1 receptors .
Result of Action
The activation of NK1 and NK2 receptors by NKA leads to various physiological responses. NKA has many excitatory effects on mammalian nervous systems and is also influential on the mammalian inflammatory and pain responses . It’s involved in reactions to pain and the inflammatory responses . Moreover, NKA is a main constituent of sensory neurons innervating the anterior segment of the eye .
Action Environment
The action of NKA can be influenced by various environmental factors. For instance, the presence of other neuropeptides, such as Substance P and Neurokinin B, can affect the binding of NKA to its receptors . Furthermore, the activation of NK2R by NKA is associated with diverse biological responses, which can be influenced by the physiological state of the organism .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
特性
IUPAC Name |
(3S)-3-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H80N14O14S/c1-26(2)18-34(45(73)58-32(42(53)70)15-17-79-6)57-38(67)23-55-49(77)40(27(3)4)63-47(75)35(19-29-12-8-7-9-13-29)60-48(76)37(24-65)62-46(74)36(21-39(68)69)61-50(78)41(28(5)66)64-44(72)33(14-10-11-16-51)59-43(71)31(52)20-30-22-54-25-56-30/h7-9,12-13,22,25-28,31-37,40-41,65-66H,10-11,14-21,23-24,51-52H2,1-6H3,(H2,53,70)(H,54,56)(H,55,77)(H,57,67)(H,58,73)(H,59,71)(H,60,76)(H,61,78)(H,62,74)(H,63,75)(H,64,72)(H,68,69)/t28-,31+,32+,33+,34+,35+,36+,37+,40+,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAUFJZALFKPBA-JPQUDPSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H80N14O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027125 | |
| Record name | Neurokinin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1133.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neurokinin A | |
CAS RN |
86933-74-6 | |
| Record name | Neurokinin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086933746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neurokinin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEUROKININ A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94168F9W1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



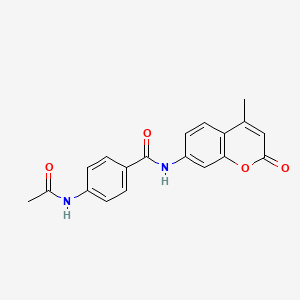
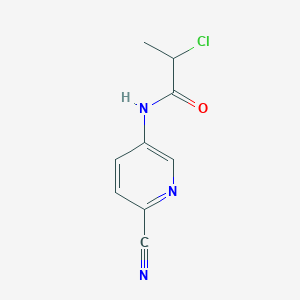


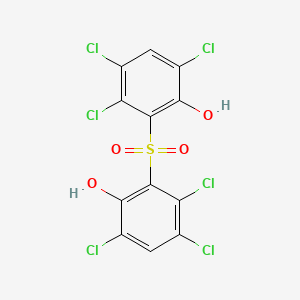

![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylcarbamoyloxy]oxan-2-yl]methyl benzoate](/img/structure/B1678148.png)
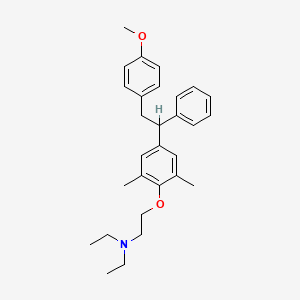
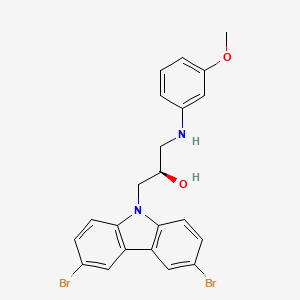
![1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-YL]methyl}isoquinoline](/img/structure/B1678153.png)
![2-[(3-Hexoxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-methylamino]pyrimidine-5-carboxylic acid](/img/structure/B1678154.png)
![(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B1678156.png)
